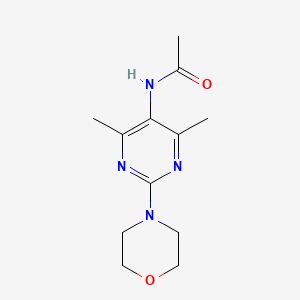

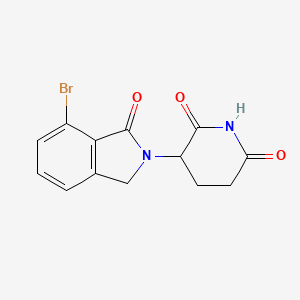

3-(7-Bromo-1-oxoisoindolin-2-yl)piperidine-2,6-dione

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

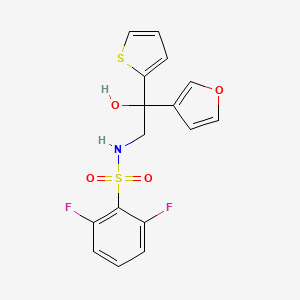

“3-(7-Bromo-1-oxoisoindolin-2-yl)piperidine-2,6-dione” is a lenalidomide analog that can be useful in PROTAC research . It is a BDP linker containing a carboxylic acid .

Synthesis Analysis

The terminal carboxylic acid of this compound can react with primary amine groups in the presence of activators (e.g., EDC, or HATU) to form a stable amide bond .Molecular Structure Analysis

The molecular formula of this compound is C22H19BF2N2O2 . It has a molecular weight of 392.2 .Chemical Reactions Analysis

The terminal carboxylic acid of this compound can react with primary amine groups in the presence of activators (e.g., EDC, or HATU) to form a stable amide bond .科学的研究の応用

Enantiomeric Resolution and Simulation Studies

The enantiomeric resolution and simulation studies of related compounds, such as 5-bromo-3-ethyl-3-(4-nitrophenyl)-piperidine-2,6-dione, have been conducted to understand chiral recognition mechanisms. Such studies highlight the use of chiral columns for resolving enantiomers, with hydrogen bonding and π–π interactions being key forces for chiral resolution. This research can be pivotal for developing methods for enantiomeric resolution in pharmaceuticals (Ali et al., 2016).

Anticonvulsant Activity

Studies on compounds with structural similarities, such as N-Mannich bases derived from pyrrolidine diones, have demonstrated anticonvulsant activity in models. These findings could suggest potential therapeutic applications of related compounds in treating seizures or epilepsy (Obniska et al., 2012).

Semiconductor Applications

The novel stable donor-acceptor polymer semiconductors based on compounds like (3E,7E)-3,7-bis(2-oxoindolin-3-ylidene)benzo[1,2-b:4,5-b']difuran-2,6(3H,7H)-dione (IBDF) for n-type organic thin film transistors highlight the potential of these compounds in electronic and optoelectronic devices. The study demonstrates the importance of such compounds in developing materials with low-lying energy levels for stable electron transport performance (Yan et al., 2013).

Herbicidal Activity

The design and synthesis of novel phthalimide derivatives targeting protoporphyrinogen oxidase (PPO) as potent herbicide discovery targets. Compounds like 3a (2-(4-bromo-2,6-difluorophenyl) isoindoline-1,3-dione) have shown excellent herbicidal efficacy, demonstrating the potential of such compounds in agricultural applications (Gao et al., 2019).

Anticancer and Antimicrobial Activities

Compounds containing the isoindoline unit have been synthesized and characterized for their anticancer and antimicrobial activities. These studies explore the potential of isoindoline derivatives in treating various cancers and infections, highlighting the broad applicability of these compounds in medical research (Kocyigit et al., 2017).

作用機序

As a lenalidomide analog, this compound may have similar mechanisms of action to lenalidomide. Lenalidomide is an immunomodulatory agent that is a ligand of ubiquitin E3 ligase cereblon, inducing the enzyme to degrade the Ikaros transcription factors IKAROS family zinc finger 1 (IKZF1) and IKZF3 .

It is soluble in DMF, DMSO, and DCM . It should be stored at -20°C .

Safety and Hazards

将来の方向性

特性

IUPAC Name |

3-(4-bromo-3-oxo-1H-isoindol-2-yl)piperidine-2,6-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11BrN2O3/c14-8-3-1-2-7-6-16(13(19)11(7)8)9-4-5-10(17)15-12(9)18/h1-3,9H,4-6H2,(H,15,17,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LYWTUUBOXDYLNV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)NC(=O)C1N2CC3=C(C2=O)C(=CC=C3)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11BrN2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

323.14 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-((1H-benzo[d]imidazol-2-yl)methyl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-carboxamide](/img/structure/B2703644.png)

![N-(benzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-5-methylisoxazole-3-carboxamide hydrochloride](/img/structure/B2703646.png)

![5-(benzylthio)-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2703651.png)

![2-[2-(1,3-benzodioxol-5-yl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]-N-(2,5-dimethoxyphenyl)acetamide](/img/structure/B2703658.png)

![4-fluoro-N'-{[3-(1H-pyrrol-1-yl)-2-thienyl]carbonyl}benzenesulfonohydrazide](/img/structure/B2703659.png)